molecular formula C14H9Cl2F3N2O B14860961 2,6-dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide

2,6-dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide

Cat. No.: B14860961
M. Wt: 349.1 g/mol
InChI Key: VEQRKFPNIAWQFX-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(trifluoromethyl)pyridine-2-methanamine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound is believed to affect certain proteins or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide stands out due to its specific combination of dichloro and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H9Cl2F3N2O

Molecular Weight

349.1 g/mol

IUPAC Name

2,6-dichloro-N-[[4-(trifluoromethyl)pyridin-2-yl]methyl]benzamide

InChI

InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(16)12(10)13(22)21-7-9-6-8(4-5-20-9)14(17,18)19/h1-6H,7H2,(H,21,22)

InChI Key

VEQRKFPNIAWQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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